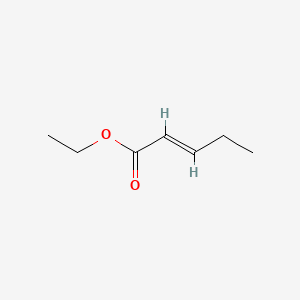![molecular formula C12H12N2O2 B1353219 1,2,3,4-四氢吡啶并[1,2-a]苯并咪唑-7-羧酸 CAS No. 18390-13-1](/img/structure/B1353219.png)
1,2,3,4-四氢吡啶并[1,2-a]苯并咪唑-7-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrido[1,2-a]benzimidazoles, which are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities .
科学研究应用
作用机制
Target of Action
The primary targets of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid are various bacterial species. This compound has been found to be active against Gram-negative bacteria such as Escherichia coli AB1157 and Gram-positive bacteria like Bacillus cereus .
Mode of Action
The compound interacts with its bacterial targets by inhibiting their growth. Pyrido[1,2-a]benzimidazoles were the most effective against Bacillus cereus, while 1,2,3,4-tetrahydro derivatives produced the greatest level of growth inhibition of Gram-negative (Escherichia coli AB1157) bacteria .
Biochemical Pathways
It is known that the compound’s antibacterial activity is associated with its structure, particularly the presence of nodal nitrogen atoms .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. The antibacterial activity of this compound was found to be comparable to or exceeded the efficacy of commercial antibiotics such as tetracycline, kanamycin, levomycetin, and erythromycin .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid typically involves the condensation of o-phenylenediamine with various aldehydes or ketones, followed by cyclization reactions. One common method includes the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate under acidic conditions . Another approach involves the use of carbondisulphide in an alkaline alcoholic solution . These reactions generally require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the overall efficiency of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with different properties .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions are performed using reagents like bromine and alkyl halides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit enhanced or altered biological activities. For example, halogenated derivatives have shown increased antibacterial properties .
相似化合物的比较
Similar Compounds
Pyrido[1,2-a]benzimidazole: Shares a similar core structure but lacks the tetrahydro and carboxylic acid functionalities.
Benzimidazole: A simpler structure with a wide range of biological activities.
Pyrimido[1,2-a]benzimidazole: Another related compound with potential therapeutic applications.
Uniqueness
1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of the tetrahydro ring and carboxylic acid group enhances its solubility and ability to interact with various biological targets, making it a promising candidate for drug development .
属性
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKTXSBXZZWMOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)C(=O)O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
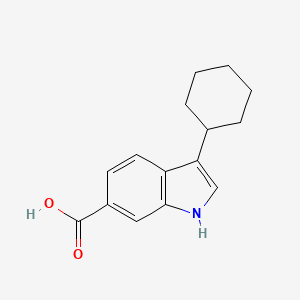
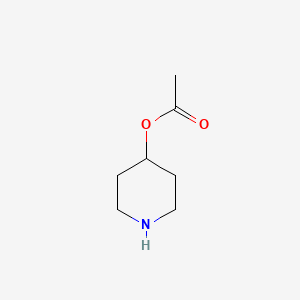
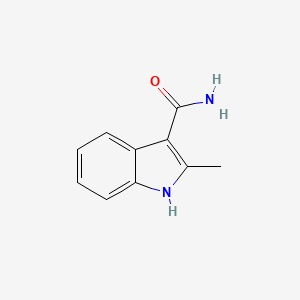
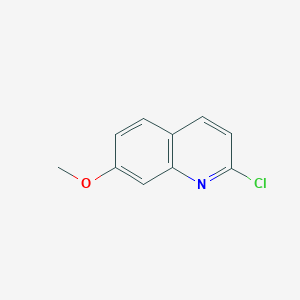
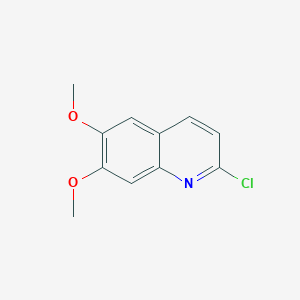
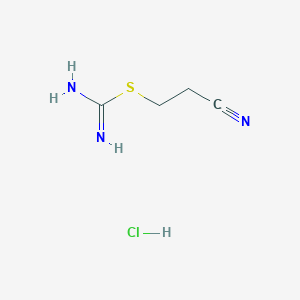
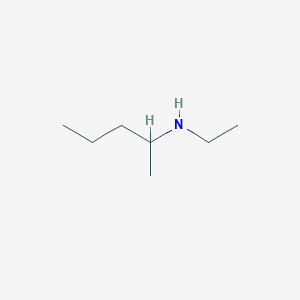

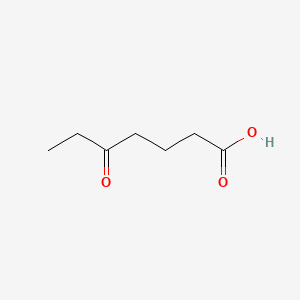
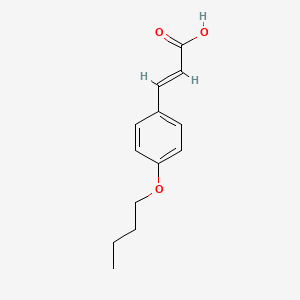


![acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1353172.png)
